(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate
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Overview
Description
®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate involves multiple steps. One of the key intermediates is 5-chlorobenzo[d]oxazol-2-ol, which can be synthesized through a catalyst-free reaction involving diazo compounds and sulfilimines . This reaction proceeds through a tandem rearrangement/aziridination/ring-expansion mechanism .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: Its unique structure could make it a candidate for drug development.
Industry: It might be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for ®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chlorobenzo[d]oxazol-2-ol: This compound shares a similar core structure and can be used as an intermediate in the synthesis of ®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate.
Oxazol-2(3H)-ones: These compounds are structurally related and can undergo similar chemical reactions.
Uniqueness
What sets ®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C31H30ClN3O9 |
---|---|
Molecular Weight |
624.0 g/mol |
IUPAC Name |
5-chloro-2-[(5R)-5-methyl-1,4-diazepan-4-ium-1-yl]-1,3-benzoxazole;(2S,3S)-2,3-dibenzoyloxy-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C18H14O8.C13H16ClN3O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h1-10,13-14H,(H,19,20)(H,21,22);2-3,8-9,15H,4-7H2,1H3/t13-,14-;9-/m01/s1 |
InChI Key |
OSFQCLZNGBBZSC-WYELKWRUSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CC[NH2+]1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)[O-])OC(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1CCN(CC[NH2+]1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)OC(C(C(=O)[O-])OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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